molecular formula C17H18N6O B5604071 2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No.: B5604071
M. Wt: 322.4 g/mol
InChI Key: XOPOJVBYYBWFDV-UHFFFAOYSA-N
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Description

2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.15420922 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, akin to the structure of interest, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds demonstrate their potential in targeting p38 MAP kinase for therapeutic purposes, offering insights into binding selectivity and potency enhancements over reference compounds (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, which share structural similarities with the compound of interest, have been highlighted for their utilization as optical sensors and their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating the versatility of these compounds in both sensing technologies and therapeutic applications (Jindal & Kaur, 2021).

Antimicrobial Resistance

The fused pyridines, including imidazopyridines (IZPs), have been extensively reviewed for their pharmacological activities. Their significance in addressing bacterial infections and combating antibacterial resistance is of particular importance, especially in the context of multi-drug resistant bacterial infections. This suggests a potential application of the compound for developing new antibacterial agents (Sanapalli et al., 2022).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This application area reveals the potential of such compounds in electronic devices, luminescent elements, and sensors, highlighting their utility beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthetic Biology

In the realm of synthetic biology, research into developing unnatural base pairs for DNA that go beyond standard Watson-Crick base pairs has identified imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines as a key area. This highlights the utility of compounds with structural features similar to the specified chemical in expanding the genetic code and creating novel biological systems (Saito-Tarashima & Minakawa, 2018).

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-11-23-12-14(3-4-15(23)20-13)16(24)21-7-9-22(10-8-21)17-18-5-2-6-19-17/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOJVBYYBWFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.